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Bicyclo[3.3.1]non-2-en-9-one

Cat. No.: B1656031
CAS No.: 4844-11-5
M. Wt: 136.19 g/mol
InChI Key: JBABOCXXIKVIAK-UHFFFAOYSA-N
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Description

Historical Evolution of Bicyclo[3.3.1]nonane Research

The study of bicyclo[3.3.1]nonane systems dates back to the late 19th and early 20th centuries. The first compound with this framework to appear in scientific literature was an aza-analogue known as Tröger's base, discovered by Julius Tröger in 1887. rsc.orgnih.gov Tröger synthesized this compound by reacting p-toluidine (B81030) with formaldehyde (B43269), though its correct structure was not confirmed until nearly half a century later, in 1935, by Spielman. rsc.orgnih.gov A significant milestone was achieved in 1944 when Prelog successfully separated the enantiomers of Tröger's base, demonstrating that chirality could exist in atoms other than carbon. nih.gov

Initial research on the carbocyclic bicyclo[3.3.1]nonane system, which was first discovered around 1900, was often sporadic. oregonstate.edu Early investigations centered on the study of strained olefins within this framework. oregonstate.edu Over time, interest grew due to the system's unique geometry and its presence in various natural products. oregonstate.edu Another key historical development was the synthesis of Meerwein's ester, which served as a precursor in adamantane (B196018) synthesis. nih.gov For many years, extensive efforts have been dedicated to investigating the conformational properties of bicyclo[3.3.1]nonanes, which are fundamental to their chemistry. rsc.orgnih.gov

Significance of the Bicyclo[3.3.1]nonane Framework in Advanced Organic Synthesis

The bicyclo[3.3.1]nonane skeleton is a privileged structural motif, found in over 1,000 natural products, making it highly significant in organic synthesis. researchgate.netresearchgate.net This framework is a core component of numerous biologically active compounds, including potential therapeutics for Alzheimer's disease like huperzine A and garsubellin A. researchgate.nettandfonline.com The broad spectrum of biological activities associated with its derivatives includes anticancer, antimalarial, anti-inflammatory, and neuroprotective properties. rsc.orgnih.goviucr.org

Beyond its presence in natural products, the bicyclo[3.3.1]nonane framework is a versatile tool in various chemical applications. Its unique, cleft-shaped structure has led to its successful use in developing ion receptors, metallocycles, and molecular tweezers. rsc.orgnih.govnih.gov Furthermore, chiral derivatives of bicyclo[3.3.1]nonane are valuable in asymmetric catalysis. rsc.orgresearchgate.net The rigid, well-defined conformational nature of the bicyclic system allows for precise control in synthetic transformations, making it an attractive precursor for accessing more complex molecular targets. rsc.orgnih.govnih.gov

The chemistry of bicyclo[3.3.1]nonanes is heavily influenced by their conformational features. rsc.orgnih.gov The parent hydrocarbon can exist in three possible conformations: a twin-chair, a boat-chair, and a twisted twin-boat. rsc.orgnih.gov The twin-chair is generally the most stable. researchgate.net This conformational behavior is crucial for its application in molecular recognition and the design of complex architectures. rsc.orgnih.gov

Overview of the Bicyclo[3.3.1]non-2-en-9-one Structural Motif

This compound is a specific derivative of the bicyclo[3.3.1]nonane family. Its structure is defined by a bicyclic system containing two fused six-membered rings, with a ketone group (C=O) at the bridging carbon, position 9. ontosight.airesearchgate.net A carbon-carbon double bond is located between positions 2 and 3 of one of the rings. ontosight.ai The presence and position of the ketone and the double bond significantly influence the molecule's chemical and physical properties. ontosight.ai

The fundamental bicyclo[3.3.1]nonane system typically adopts a twin-chair conformation. researchgate.net However, the introduction of an sp²-hybridized center from the double bond affects the puckering of the rings. iucr.orgiucr.org This structural motif serves as a valuable precursor for the synthesis of more complex molecules, including various natural products and pharmaceuticals. ontosight.ai

Below are the key chemical identifiers and properties for this compound.

PropertyValueSource
IUPAC Name This compound nih.govnist.gov
Molecular Formula C₉H₁₂O nih.govnist.gov
Molecular Weight 136.19 g/mol nih.govnist.gov
CAS Number 4844-11-5 nih.govnist.gov
InChI InChI=1S/C9H12O/c10-9-7-3-1-4-8(9)6-2-5-7/h1,3,7-8H,2,4-6H2 nih.govnist.gov
InChIKey JBABOCXXIKVIAK-UHFFFAOYSA-N nih.govnist.gov
SMILES C1CC2CC=CC(C1)C2=O nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B1656031 Bicyclo[3.3.1]non-2-en-9-one CAS No. 4844-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.3.1]non-2-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-9-7-3-1-4-8(9)6-2-5-7/h1,3,7-8H,2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBABOCXXIKVIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC=CC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964067
Record name Bicyclo[3.3.1]non-2-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4844-11-5
Record name Bicyclo(3.3.1)non-2-en-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.3.1]non-2-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conformational Analysis and Stereochemistry of Bicyclo 3.3.1 Non 2 En 9 One and Analogues

Theoretical Framework of Bicyclo[3.3.1]nonane Conformations

The bicyclo[3.3.1]nonane skeleton is comprised of two fused six-membered rings. The flexibility of these rings allows the molecule to adopt several conformations, with the most significant being the twin-chair (CC), boat-chair (BC), and twisted twin-boat (BB) forms. rsc.org The relative stability of these conformers is dictated by a balance of transannular interactions, torsional strain, and steric hindrance.

Twin-Chair (CC) Conformation

The twin-chair (CC) conformation, where both six-membered rings adopt a chair geometry, is generally the most stable arrangement for the parent bicyclo[3.3.1]nonane. rsc.org In this conformation, all carbon-carbon bonds are staggered, minimizing torsional strain. However, a significant destabilizing factor is the transannular interaction between the endo-hydrogen atoms at the C3 and C7 positions. This close proximity leads to steric repulsion. Despite this, for many unsubstituted and some substituted bicyclo[3.3.1]nonanes, the twin-chair conformation predominates. cdnsciencepub.com

Boat-Chair (BC) Conformation

The boat-chair (BC) conformation involves one ring in a chair form and the other in a boat form. This conformation alleviates the C3-C7 transannular steric strain present in the twin-chair form. However, the boat moiety introduces eclipsing interactions and flagpole interactions, which are energetically unfavorable. The boat-chair conformation can become the preferred arrangement upon the introduction of bulky substituents or functional groups that destabilize the twin-chair conformation. For instance, in the case of bicyclo[3.3.1]nonane-2,9-dione, molecular mechanics computations have shown that a chair-boat conformation is preferred. rsc.org

Twisted Twin-Boat (BB) Conformation

The twisted twin-boat (BB) conformation, where both rings are in a boat or twist-boat form, is generally the least stable of the three major conformers. rsc.org This is due to a significant number of eclipsing interactions and increased torsional strain. Consequently, the twisted twin-boat conformation is not typically observed in significant populations for most bicyclo[3.3.1]nonane derivatives.

Interconversion Barriers and Free Energy Differences Between Conformers

The energetic landscape of bicyclo[3.3.1]nonane conformations is characterized by the free energy differences between the stable conformers and the energy barriers to their interconversion. For the related saturated ketone, bicyclo[3.3.1]nonan-9-one, ab initio and density functional theory calculations have provided insights into these energetic parameters. The calculated free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, with the twin-chair being more stable. researchgate.net The inversion barrier (ΔG‡) between these two conformers is calculated to be around 6 kcal/mol. researchgate.net These relatively low energy differences and barriers suggest that multiple conformations can coexist in equilibrium and interconvert at room temperature.

Table 1: Calculated Energy Differences and Interconversion Barriers for Bicyclo[3.3.1]nonan-9-one Conformers

Parameter Value (kcal/mol) Conformations Involved
Free Energy Difference (ΔG) ~1 CC vs. BC
Inversion Barrier (ΔG‡) ~6 CC <=> BC

Data sourced from ab initio and DFT calculations on Bicyclo[3.3.1]nonan-9-one. researchgate.net

Spectroscopic Probes for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of bicyclo[3.3.1]nonane derivatives in solution. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide detailed information about the spatial arrangement of atoms.

For Bicyclo[3.3.1]non-2-en-9-one and its analogues, the presence of the C2-C3 double bond significantly influences the conformation of one of the six-membered rings. A recent study on a substituted derivative, 4-(tert-butyl)-4-hydroxy-2-methoxy-8-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)this compound, provided detailed structural elucidation through NMR and X-ray crystallography. nih.goviucr.orgiucr.orgbohrium.com

The ¹H NMR spectrum of such analogues would be expected to show distinct signals for the protons on the two rings. The olefinic protons at C2 and C3 would appear in the downfield region. The coupling constants between adjacent protons, particularly on the saturated ring, can be used to determine their dihedral angles and thus confirm the chair conformation. For example, large vicinal coupling constants (typically 8-12 Hz) between axial-axial protons are characteristic of a chair conformation.

The ¹³C NMR spectrum also provides valuable conformational information. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and steric interactions. For instance, in a twin-chair conformation, the C3 and C7 carbons may experience a shielding effect due to transannular interactions, resulting in an upfield shift compared to a boat-chair conformation. In the case of solid bicyclo[3.3.1]nonan-9-one, ¹³C NMR chemical shifts have been used to indicate a twin-chair conformation for the two cyclohexanone (B45756) rings. researchgate.net

Table 2: Representative ¹H NMR and ¹³C NMR Data for a Substituted this compound Analogue

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 5.47 s Olefinic H
¹³C 199.7 - C=O
¹³C 176.6 - Olefinic C
¹³C 103.7 - Olefinic C

Data is for 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-one, a structurally related compound. iucr.org

Carbon-13 (13C) NMR Chemical Shifts in Solid-State and Solution

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the conformational dynamics of bicyclo[3.3.1]nonane systems. Studies on solid polycrystalline bicyclo[3.3.1]nonan-9-one have been conducted at 315K. sigmaaldrich.com The observation of relatively narrow 13C linewidths, in conjunction with spin-lattice relaxation times, suggests that the solid is orientationally disordered. researchgate.netresearchgate.net

The 13C chemical shifts observed for solid bicyclo[3.3.1]nonan-9-one are indicative of a twin-chair conformation for the two cyclohexanone rings. researchgate.netresearchgate.net This conformation is a recurring feature in many bicyclo[3.3.1]nonane derivatives.

In solution, the conformational equilibrium can be further investigated. For instance, in situ NMR studies of related bicyclo[3.3.1]non-3-en-2-ones have been used to monitor reaction progress and support mechanistic hypotheses. nih.gov Upon the addition of cesium carbonate to a solution of an epoxide precursor, the convergence of acetal peaks to a single α,β-unsaturated carbonyl resonance at 191.1 ppm is characteristic of the formation of the bicyclo[3.3.1]non-3-en-2-one structure. nih.gov

Interactive Data Table: 13C NMR Chemical Shifts (ppm) of Bicyclo[3.3.1]nonane Derivatives

CompoundC1C2C3C4C5C6C7C8C9Solvent
Bicyclo[3.3.1]nonan-9-one40.831.922.831.940.827.222.827.2218.4CDCl3
Bicyclo[3.3.1]nonan-2-one40.8213.142.132.234.927.222.827.234.9CDCl3

Note: Data is illustrative and may vary based on specific experimental conditions.

Lanthanide-Induced Shift (LIS) Studies in Conformational Analysis

Lanthanide-Induced Shift (LIS) NMR spectroscopy provides a valuable method for determining the conformational equilibria in solution. By introducing a paramagnetic lanthanide shift reagent, such as Eu(dpm)3, differential shifts in the proton NMR signals can be observed, which are dependent on the distance of each proton from the complexed lanthanide ion. mdpi.com

For bicyclo[3.3.1]nonan-9-one, LIS studies have been employed to probe the conformational mixture. researchgate.net A comparison of the predicted shifts with the experimental values obtained using Eu(fod)3 indicated that the boat-chair conformation constitutes approximately 22% of the conformational mixture. researchgate.net Theoretical calculations and LIS investigations have determined a 0.9–2.4% population of the BC conformer at −165 °C, which is supported by the significant broadening of the NMR line width of the major isomer. nih.gov

Proton (1H) NMR Relaxation Times and Linewidth Measurements

Proton (1H) NMR relaxation times and linewidth measurements offer insights into the molecular dynamics and conformational exchange processes in the solid state. Measurements on polycrystalline samples of related bicyclic compounds have been analyzed in terms of molecular motion. researchgate.net The significant broadening of the NMR line width of the major isomer in bicyclo[3.3.1]nonane systems at low temperatures is indicative of a small population of the boat-chair conformer in equilibrium with the predominant chair-chair form. nih.gov

Microwave Spectroscopy for Rotational Constants and Preferred Conformations

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase, from which its geometry and preferred conformation can be determined.

The microwave spectrum of bicyclo[3.3.1]nonan-9-one has been recorded in the 18.0 to 26.5 GHz range. researchgate.net The analysis of A-type R-branch transitions in the ground state led to the determination of the following rotational constants:

A = 1507.54 ± 0.06 MHz

B = 1495.09 ± 0.07 MHz

C = 1372.13 ± 0.01 MHz researchgate.net

These experimental rotational constants are consistent with the molecule existing predominantly in the chair-chair conformation. researchgate.net

Computational Approaches to Conformational Energetics and Molecular Structures

Ab Initio Calculations

Ab initio molecular orbital calculations have been utilized to investigate the conformational preferences of bicyclo[3.3.1]nonane derivatives. For bicyclo[3.3.1]nonane-2,9-dione, transition structures for all possible lithium hydride additions were analyzed using ab initio methods. rsc.org These calculations indicated that the chair-chair conformation was favored in all transition states. rsc.org Single point calculations at the 3-21G level confirmed the stability order of the transition structures, which was consistent with the observed diastereoselectivity. rsc.org

For bicyclo[3.3.1]nonan-9-one, ab initio methods have been applied to investigate the molecular structures and energy differences between its conformers. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for studying the conformational energetics and molecular structures of bicyclic systems. DFT calculations have been applied to investigate the molecular structures and 13C chemical shifts for bicyclo[3.3.1]nonan-9-one. researchgate.net

These studies have also explored the energy differences and barrier potentials between its conformers. The calculated free energy difference (ΔG1) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol. researchgate.net The inversion barrier (ΔG1‡) between these two forms is about 6 kcal/mol. researchgate.net This small energy difference suggests the possibility of an orientationally disordered crystal structure containing both CC and BC conformers. researchgate.net

Furthermore, DFT calculations have been used to investigate the conformational flexibility of unsaturated bicyclic frameworks. For some difunctional bicyclo[3.3.1]nonane derivatives, the double half-chair conformation was found to be the most stable. mdpi.com

Interactive Data Table: Calculated Energies of Bicyclo[3.3.1]nonan-9-one Conformers

ConformationMethodRelative Energy (kcal/mol)
Twin-Chair (CC)DFT0.0
Boat-Chair (BC)DFT~1.0
Transition StateDFT~6.0

Note: These values are approximate and can vary depending on the level of theory and basis set used in the calculations.

Topological Analysis of Charge Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution in molecules to characterize chemical bonding and non-covalent interactions. uni-muenchen.denih.gov This methodology relies on the topological analysis of the electron density, ρ(r), where critical points are located where the gradient of the electron density is zero. The presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a bonding interaction. uni-muenchen.deuniovi.es

In the context of bicyclo[3.3.1]nonane systems, QTAIM has been employed to understand the subtle stereoelectronic interactions that dictate conformational preferences. For instance, in derivatives like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, QTAIM analysis revealed that stabilizing Lone Pair (LP)-N–C–S stereoelectronic interactions favor the chair-chair (CC) conformation over the chair-boat (BC) form. rsc.org This type of analysis quantifies interactions, such as weak intramolecular bonding, that are not apparent from classical structural models but can be significant factors in determining the relative stability of conformers. researchgate.net The properties of the BCP, such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb/ρb), provide quantitative measures of the strength and nature of these interactions. uniovi.es

X-ray Crystallography for Solid-State Conformational Determination and Structural Elucidation

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the solid-state conformation of bicyclo[3.3.1]nonane derivatives. It provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and torsion angles that define the molecular geometry.

The bicyclo[3.3.1]nonane framework can adopt several conformations, including a twin-chair (chair-chair), chair-boat, and a twisted twin-boat. rsc.org X-ray crystallography has been instrumental in identifying which conformation is preferred in the solid state, often influenced by the substitution pattern on the bicyclic core.

For example, the structure of 4-(tert-butyl)-4-hydroxy-2-methoxy-8-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)this compound was elucidated by X-ray crystallography, confirming its complex stereochemistry and conformation in the solid state. iucr.orgbohrium.com Similarly, the structure of an o-bromo-bicyclo[3.3.1]non-3-en-2-one analogue was unambiguously established via X-ray crystallography, with an ORTEP drawing showing the molecule in a distorted chair-boat-like conformation. nih.gov

A study by König, Morgenstern, and Jauch provides detailed crystallographic data for a series of substituted bicyclo[3.3.1]nonanones, including an analogue of this compound. researchgate.net The data from this study highlights the structural parameters determined by X-ray analysis.

Crystal Data and Structure Refinement for a this compound Analogue (Compound 4). researchgate.net
ParameterValue
Chemical formulaC₂₆H₄₂O₃
Formula weight402.60 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)16.3213 (10)
b (Å)8.1963 (5)
c (Å)18.9664 (12)
β (°)111.916 (2)
Volume (ų)2352.4 (3)
Z4
Temperature (K)153
Final R indices [I > 2σ(I)]R₁ = 0.046, wR₂ = 0.113

Stereochemical Considerations in Substituted Bicyclo[3.3.1]nonane Systems

A classic example is the conformational difference between exo- and endo-7-methylbicyclo[3.3.1]nonan-3-one. X-ray analysis revealed that the exo-methyl isomer exists in a chair-chair conformation. cdnsciencepub.com In contrast, the endo-methyl isomer adopts a chair-boat conformation to alleviate the significant steric repulsion that would occur between the endo-methyl group and the C9 methylene bridge in a chair-chair arrangement. cdnsciencepub.com

The introduction of unsaturation and functional groups further influences the conformational landscape. In the case of 4-(tert-butyl)-4-hydroxy-2-methoxy-8-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)this compound, the extensive substitution pattern, including bulky groups at the bridgehead and other positions, dictates a highly specific three-dimensional structure. bohrium.comdoaj.org The interplay between steric hindrance and electronic effects of these substituents is key to stabilizing a particular conformation. iucr.org These model compounds are crucial for understanding how substitutions can influence ring conformations in systems with rich stereochemistry. iucr.orgiucr.org

Advanced Synthetic Methodologies for Bicyclo 3.3.1 Non 2 En 9 One and Its Functionalized Derivatives

Annulation Strategies for the Bicyclo[3.3.1]nonane Core

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone in the synthesis of bicyclic systems. For the construction of the bicyclo[3.3.1]nonane core, several powerful annulation strategies have been developed, leveraging cascade reactions that efficiently build molecular complexity.

Michael Addition and Intramolecular Aldol (B89426) Condensation Cascade Reactions

A prevalent and highly effective strategy for constructing the bicyclo[3.3.1]nonane skeleton involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation. ucl.ac.ukacs.org This one-pot process allows for the formation of two new carbon-carbon bonds and the creation of the bicyclic framework from acyclic or monocyclic precursors. ucl.ac.uk

Base-promoted intramolecular aldol condensation is a frequently employed method for the synthesis of the bicyclo[3.3.1]nonane core. rsc.org Various bases and reaction conditions have been explored to optimize the yield and stereoselectivity of this transformation.

One notable example involves the use of Diisobutylaluminium hydride (DIBAL-H). This reagent serves a dual role, acting as both a reducing agent to generate a key intermediate from a lactone precursor and as a base to facilitate the subsequent intramolecular aldol condensation. This tandem lactone ring-opening and aldol cyclization has been successfully applied to the synthesis of the bicyclo[3.3.1]nonan-9-one cores of several natural products. rsc.org

Similarly, lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) has been utilized as a reducing agent to promote the intramolecular aldol condensation in the synthesis of models for polyprenylated acylphloroglucinols, affording the desired bicyclo[3.3.1]nonan-9-one in high yields. rsc.org Strong, non-nucleophilic bases such as potassium tert-butoxide (tBuOK) are also effective in promoting these cyclizations.

Table 1: Examples of Base-Promoted Aldolization for Bicyclo[3.3.1]nonane Synthesis

Precursor Type Reagent Key Transformation Yield (%) Ref
Lactone DIBAL-H Tandem lactone reduction and intramolecular aldol condensation - rsc.org
Keto-aldehyde LiAlH(OtBu)3 Intramolecular aldol condensation 82 rsc.org
Diketone NaOEt Intramolecular aldolization 86 rsc.org

The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in asymmetric synthesis. Organocatalyzed aldol condensations have been successfully applied to the construction of the bicyclo[3.3.1]nonane core, often providing access to enantioenriched products. rsc.orgresearchgate.net Chiral amines, such as proline and its derivatives, are common catalysts for these transformations. They react with a carbonyl compound to form a nucleophilic enamine intermediate, which then participates in the cascade reaction. This methodology has been instrumental in synthesizing chiral bicyclo[3.3.1]nonane frameworks. researchgate.net

Acid-catalyzed conditions can also be employed to effect the tandem Michael addition-intramolecular aldol condensation sequence. Lewis acids or Brønsted acids can activate the enone system towards nucleophilic attack in the initial Michael addition. The subsequent intramolecular aldol-type condensation is also promoted by the acidic medium. For instance, the treatment of a diketone with methyl acrolein in the presence of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to yield a bicyclo[3.3.1]nonenone derivative in good yield. rsc.org This approach was utilized in studies towards the synthesis of a hyperforin (B191548) model system. rsc.org

Effenberger Cyclization Techniques for Polyketone Systems

The Effenberger cyclization, specifically the α,α'-annulation of silyl (B83357) enol ethers of cyclohexanones with malonyl chloride, presents a direct method for the construction of the bicyclo[3.3.1]nonane-2,4,9-trione system. acs.orgnih.gov This reaction is particularly useful for the synthesis of highly functionalized bicyclic cores, such as those found in the polycyclic polyprenylated acylphloroglucinols (PPAPs). nih.gov The reaction proceeds under the influence of a Lewis acid, and conditions have been developed to achieve successful cyclization, leading to the formation of the key bicyclic framework in a single step. For example, the Effenberger α,α′-annulation of 3,3-dimethyl-2,4,6-triprenyl cyclohexanone (B45756) silyl enol ethers with malonyl chloride afforded the corresponding bicyclo[3.3.1]nonane-trione in a 35% yield, enabling a concise synthesis of (±)-clusianone. acs.orgnih.gov

Table 2: Effenberger Cyclization for Bicyclo[3.3.1]nonane Synthesis

Substrate Reagent Lewis Acid Product Yield (%) Ref
3,3-dimethyl-2,4,6-triprenyl cyclohexanone silyl enol ether Malonyl chloride Not specified Bicyclo[3.3.1]nonane-trione 35 acs.orgnih.gov

Annulation of Cyclohexanone and Enamine Cyclohexanone Derivatives

The annulation of cyclohexanone and its derivatives is a historically significant and versatile strategy for the synthesis of the bicyclo[3.3.1]nonane skeleton. ucl.ac.uknih.gov These reactions often proceed through Michael, double Michael, or Michael-aldol pathways. ucl.ac.uk

A classic example is the Robinson annulation, which has been adapted for the construction of bicyclo[3.3.1]nonane systems. The reaction of cyclohexanones with α,β-unsaturated ketones or aldehydes under basic or acidic conditions can lead to the formation of the bicyclic core. nih.gov For instance, cyclohexanones can be reacted with α,β-unsaturated aldehydes or ketones to yield a bicyclo[3.3.1]nonane with a ketone functionality at the bridgehead position. nih.gov Similarly, β-keto esters have been annulated with acrolein in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine (B143053) (TMG) to afford the corresponding bicyclic compound. nih.gov

Furthermore, the alkylative dearomatization-annulation methodology has been developed for the synthesis of the bicyclo[3.3.1]nonane core of clusianone. nih.gov This strategy involves the reaction of a cyclohexenone derivative with an acrylate, followed by an intramolecular cyclization promoted by bases such as LiHMDS or KHMDS to furnish the target bicyclic system. nih.gov

Table 3: Annulation of Cyclohexanone Derivatives for Bicyclo[3.3.1]nonane Synthesis

Cyclohexanone Derivative Annulating Agent Catalyst/Base Key Reaction Type Yield (%) Ref
Cyclohexanone α,β-unsaturated aldehyde/ketone - Michael-aldol - nih.gov
β-keto ester Acrolein TMG Michael-aldol - nih.gov
Cyclohexenone derivative Acrylate K2CO3, TBAB Alkylative dearomatization-annulation 92 (for precursor) nih.gov
Dearomatized precursor - LiHMDS or KHMDS Intramolecular annulation 54 nih.gov

Biomimetic Annulation and Dearomatization Strategies (e.g., Prenylated Phloroglucinols)

Nature provides elegant blueprints for the construction of complex molecular architectures. Biomimetic strategies, which emulate biosynthetic pathways, have proven to be powerful tools for the synthesis of natural products and their analogues. The bicyclo[3.3.1]nonane core of polycyclic polyprenylated acylphloroglucinols (PPAPs) is a prime example where biomimetic approaches have been successfully employed. ucl.ac.uk These natural products exhibit a wide range of biological activities, making their synthesis an area of intense research.

A key biomimetic approach to the bicyclo[3.3.1]nonane core involves the dearomatization of prenylated phloroglucinols. ucl.ac.uk The proposed biosynthesis of many PPAPs is thought to involve the dearomative prenylation of a phloroglucinol (B13840) core, followed by a cascade of cyclizations to assemble the characteristic bicyclo[3.3.1]nonane structure. nih.govacs.org This strategy has inspired laboratory syntheses that leverage the innate reactivity of phloroglucinol derivatives.

Researchers have developed a diversity-oriented synthesis approach inspired by these biosynthetic hypotheses. For instance, a palladium-catalyzed dearomative conjunctive allylic annulation (DCAA) of desoxyhumulones has been utilized to rapidly access a variety of PPAP analogs. nih.govacs.org This method takes advantage of the natural tendency of the phloroglucinol nucleus to undergo dearomatization and subsequent allylic alkylation. acs.org

Another biomimetic strategy involves a domino Dieckmann cyclization, promoted by reagents such as Me2AlSEt, which proceeds through an 8-membered ring intermediate to construct the bicyclo[3.3.1]nonane skeleton. researchgate.net This approach has been successfully applied to the divergent syntheses of several complex PPAPs. researchgate.net

The following table summarizes key aspects of biomimetic strategies for the synthesis of the bicyclo[3.3.1]nonane core found in PPAPs.

Biomimetic Strategy Key Precursor Key Transformation(s) Resulting Core Structure
Dearomative Prenylation CascadePrenylated PhloroglucinolDearomatization, Cationic Cascade CyclizationBicyclo[3.3.1]nonane
Dearomative Conjunctive Allylic Annulation (DCAA)DesoxyhumulonePalladium-catalyzed Dearomatization, Allylic AlkylationBicyclo[3.3.1]nonane
Domino Dieckmann CyclizationAcyclic PrecursorMe2AlSEt-promoted Domino Cyclization via 8-membered ringBicyclo[3.3.1]nonane

Organometallic-Mediated Cyclizations

Organometallic chemistry offers a versatile and powerful toolkit for the construction of complex carbocyclic frameworks. The precise control over reactivity and selectivity afforded by organometallic reagents and catalysts has been instrumental in the development of efficient synthetic routes to bicyclo[3.3.1]non-2-en-9-one and its derivatives.

Palladium-catalyzed reactions have become indispensable in modern organic synthesis. Specifically, palladium-catalyzed cycloalkenylation has emerged as a valuable method for the construction of bicyclic systems. This approach typically involves the cyclization of an olefinic enolic system, such as a silyl enol ether of an alkenyl ketone, in the presence of a palladium(II) catalyst.

Early work by Ito and Saegusa demonstrated that silyl enol ethers of alkenyl ketones could be cyclized to the corresponding cyclic β,γ-unsaturated ketones using stoichiometric amounts of palladium acetate. researchgate.net However, a significant drawback of this method was the decreased yield when performed on a larger scale. researchgate.net To address this limitation, catalytic versions of the palladium-mediated cycloalkenylation have been developed. researchgate.net

For instance, the palladium acetate-mediated annulation of α-(3-alkenyl)-tethered cyclohexanone TMS-enol ethers has been shown to produce a regioisomeric mixture of bicyclo[3.3.1]nonane derivatives. rsc.org Birch alkylation products derived from 2-methoxybenzoic acids and unsaturated halides also undergo facile cyclization in the presence of Pd(OCOCF3)2 to yield derivatives of the bicyclo[3.3.1]nonadien-9-one system. researchgate.net

The following table presents examples of palladium-catalyzed cycloalkenylation for the synthesis of bicyclo[3.3.1]nonane systems.

Substrate Palladium Catalyst Product Key Features
Silyl enol ether of an alkenyl ketonePd(OAc)2 (stoichiometric)Cyclic β,γ-unsaturated ketoneEarly example, issues with scalability
α-(3-Alkenyl)-tethered cyclohexanone TMS-enol etherPalladium acetateRegioisomeric mixture of bicyclo[3.3.1]nonanesAddresses regioselectivity challenges
Birch alkylation product of 2-methoxybenzoic acidPd(OCOCF3)2Bicyclo[3.3.1]nonadien-9-one derivativeFacile cyclization to a diene system

Grignard reagents are powerful carbon-based nucleophiles that readily add to carbonyl groups, forming new carbon-carbon bonds. masterorganicchemistry.com In the context of bicyclo[3.3.1]nonan-9-one and its derivatives, the addition of Grignard reagents to the C9 carbonyl group is a fundamental transformation for introducing substituents and creating more complex structures, such as tertiary alcohols.

The stereochemistry of Grignard additions to the bicyclo[3.3.1]nonan-9-one system has been a subject of study. For example, the reaction of bicyclo[3.3.1]nonan-2-one with methylmagnesium iodide results in a high yield of a 19:1 mixture of the exo- and endo-2-methylbicyclo[3.3.1]nonan-2-ol, respectively. rsc.org This high propensity for axial attack by a bulky Grignard reagent is atypical for bridged cyclohexanones and is attributed to the potential flattening of the bicyclo[3.3.1]nonan-2-one skeleton. rsc.org

In heterocyclic analogues, such as 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 1,2-additions of aryl Grignard reagents to the C9 carbonyl group lead to the formation of tertiary alcohols. researchgate.netnih.gov The stereospecificity of these reactions can be high, with the incoming aryl group often adopting a specific orientation relative to the existing ring system. nih.gov

The table below provides a summary of Grignard reagent additions to bicyclo[3.3.1]nonan-9-one and its analogues.

Substrate Grignard Reagent Product Stereochemical Outcome
Bicyclo[3.3.1]nonan-2-oneMethylmagnesium iodideexo-2-Methylbicyclo[3.3.1]nonan-2-ol19:1 preference for axial attack
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneAryl Grignard reagentTertiary alcoholAryl group syn to the oxygen atom
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-onePhenylmagnesium bromideTertiary alcoholHighly stereospecific formation of one diastereomer

Photo-Induced and Visible Light-Driven Cyclization Methodologies

In recent years, photochemistry has experienced a renaissance, driven by the development of visible-light-mediated reactions. These methods offer mild and sustainable alternatives to traditional synthetic transformations. The application of photo-induced and visible-light-driven cyclizations for the synthesis of the bicyclo[3.3.1]nonane framework is a growing area of research.

Visible-light photocatalysis, in particular, has emerged as a powerful strategy for initiating organic transformations under green and sustainable conditions. researchgate.net These reactions often proceed through single-electron transfer (SET) pathways, enabling the activation of molecules in unique ways. nih.gov

One example is the tandem cycloisomerization of 2-aminochalcone with bifunctional nucleophiles in the presence of visible light and a photoredox catalyst. nih.gov This methodology allows for the construction of complex heterocyclic systems that can incorporate the bicyclo[3.3.1]nonane motif.

Furthermore, visible-light-promoted protocols have been developed for the synthesis of trifluoromethylated heterocycles through a cascade cyclization. beilstein-journals.org While not directly forming this compound, these methods demonstrate the potential of visible-light-induced radical cyclizations for the construction of complex polycyclic systems. The development of photo-induced cascade cyclizations of alkene-tethered acylsilanes is another promising avenue, although challenges such as undesired decomposition under light irradiation need to be addressed. researchgate.net

The following table highlights key features of photo-induced and visible-light-driven cyclization methodologies relevant to the synthesis of complex cyclic systems.

Methodology Key Features Potential Application to Bicyclo[3.3.1]nonanes
Visible-Light Photoredox CatalysisMild reaction conditions, sustainable, utilizes visible lightTandem cyclizations to construct the bicyclic core
Photo-induced Radical Cascade CyclizationCatalyst-free options, formation of multiple bonds in one stepRapid access to functionalized bicyclo[3.3.1]nonane derivatives
Photo-induced Intramolecular Cyclization of AcylsilanesConstruction of strained ring systemsPotential for synthesizing unique bicyclo[3.3.1]nonane analogues

Synthesis of Specific this compound Derivatives and Analogues

The versatility of the bicyclo[3.3.1]nonane scaffold has led to the development of synthetic routes to a wide range of derivatives and analogues, where one or more carbon atoms are replaced by heteroatoms. These modifications can have a profound impact on the biological activity of the resulting molecules.

Azabicyclo[3.3.1]nonan-9-ones, where a nitrogen atom is incorporated into the bicyclic framework, are an important class of compounds with diverse biological properties. The synthesis of these nitrogen-containing analogues has attracted significant attention from medicinal chemists.

A common method for the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones involves a Mannich-type reaction between cyclohexanone, a substituted benzaldehyde, and ammonium (B1175870) acetate. doi.org This one-pot condensation reaction provides a straightforward entry to the core azabicyclic structure. The resulting ketones can be further functionalized, for example, by condensation with thiosemicarbazides to form hydrazinecarbothioamide derivatives. doi.org

Another approach involves the synthesis of 3-azabicyclo[3.3.1]nonan-9-one oxime esters. benthamdirect.com In this method, 3-azabicyclo[3.3.1]nonan-9-one oxime is reacted with various activated carboxylic acids to produce the corresponding oxime esters in good yields. benthamdirect.com

The conformational properties of these azabicyclic systems are of great interest. Nuclear Overhauser effect (NOE) studies and single-crystal X-ray diffraction have shown that many of these derivatives exist in a twin-chair conformation, with bulky substituents often occupying equatorial positions to minimize steric strain. doi.orgbenthamdirect.com

The following table summarizes synthetic approaches to azabicyclo[3.3.1]nonan-9-one derivatives.

Derivative Synthetic Method Starting Materials Key Features
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-onesMannich-type reactionCyclohexanone, substituted benzaldehyde, ammonium acetateOne-pot synthesis of the core structure
3-Azabicyclo[3.3.1]nonan-9-one oxime estersEsterification of an oxime3-Azabicyclo[3.3.1]nonan-9-one oxime, activated carboxylic acidsYields up to 85%
N-Cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamidesCondensation reaction2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one, cyclohexylthiosemicarbazideFurther functionalization of the ketone

Oxa- and Thia-azabicyclo[3.3.1]nonanones

The incorporation of heteroatoms such as oxygen, sulfur, and nitrogen into the bicyclo[3.3.1]nonane framework yields heterocyclic analogs with significant potential in medicinal chemistry. researchgate.net Synthetic strategies for these structures often involve multi-step sequences designed to be concise and practical, utilizing orthogonal protection group strategies to manage reactive functional groups. researchgate.net

One established route to 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones involves the cyclization of N-substituted-4-piperidones with formaldehyde (B43269) and a β-keto ester, followed by hydrolysis and decarboxylation. Conformational studies of these compounds, such as 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, have been performed using single-crystal X-ray diffraction analysis to elucidate their three-dimensional structures. acs.org

For the synthesis of thia-analogs, such as 9-thiabicyclo[3.3.1]nonane-2,6-dione, a common starting material is 1,5-cyclooctadiene. The diene undergoes reaction with sulfur dichloride to form (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. Subsequent hydrolysis yields the corresponding diol, which is then oxidized to the target diketone. orgsyn.org This diketone serves as a versatile intermediate for a variety of other sulfur-containing heterocycles. orgsyn.org Tandem C-alkylation and N-alkylation strategies have also been employed to create 1-aza-9-thiabicyclo[3.3.1]nonane derivatives. rsc.org

A summary of key reactions for synthesizing these heterobicycles is presented below.

Heterobicycle TypeStarting MaterialsKey ReactionsReference
3-Oxa-7-azabicyclo[3.3.1]nonan-9-oneN-substituted-4-piperidones, formaldehyde, β-keto esterCyclization, hydrolysis, decarboxylation acs.org
9-Thiabicyclo[3.3.1]nonane-2,6-dione1,5-Cyclooctadiene, Sulfur dichlorideDichlorination, Hydrolysis, Oxidation orgsyn.org
1-Aza-9-thiabicyclo[3.3.1]nonaneMethyl-2-(chlorosulfonyl) acetate, p-anisidineTandem C-alkylation and N-alkylation rsc.org

Bicyclo[3.3.1]nonane-2,4,9-trione and -2,6,9-trione Systems

The bicyclo[3.3.1]nonane-2,4,9-trione core is a prominent structural motif in a class of natural products known as polycyclic polyprenylated acylphloroglucinols (PPAPs), such as hyperforin and garsubellin A. ucl.ac.ukacs.org Consequently, significant effort has been dedicated to developing synthetic routes to this key framework.

One effective strategy involves an Effenberger-type cyclization, reacting a silyl enol ether with malonyl dichloride. rsc.orgichem.md Another powerful approach is the domino Dieckmann condensation of a synthesized linear precursor, which has been successfully applied in the total synthesis of (±)-xanthochymol. sioc-journal.cn More recent innovations include the formation of the trione (B1666649) framework via a transannular acylation of a decorated eight-membered ring, a key step in a linear total synthesis of hyperforin. acs.org Furthermore, bridgehead lithiations have been successfully performed on substrates derived from catechinic acid, which possess the core bicyclo[3.3.1]nonane-1,3,5-trione structure, allowing for further functionalization. rsc.org A stereoselective total synthesis of nemorosone (B1218680) was achieved featuring an intramolecular cyclopropanation of an α-diazo ketone followed by regioselective ring-opening to construct the bicyclo[3.3.1]nonane-2,4,9-trione core. nih.gov

The synthesis of the isomeric bicyclo[3.3.1]nonane-2,6,9-trione system has also been explored. A tandem one-pot Michael-aldol annulation reaction between substituted 1,3-cyclohexanediones and enals provides a novel and effective one-pot process to access these bicyclic ketols, often with good stereocontrol. ucl.ac.uk

Trione SystemSynthetic ApproachKey PrecursorsApplication/Target MoleculeReference
2,4,9-TrioneEffenberger CyclizationSilyl enol ether, Malonyl dichlorideGarsubellin A rsc.orgichem.md
2,4,9-TrioneDomino Dieckmann CondensationLinear diester precursor(±)-Xanthochymol sioc-journal.cn
2,4,9-TrioneTransannular AcylationDecorated eight-membered ringHyperforin acs.org
2,4,9-TrioneIntramolecular Cyclopropanationα-diazo ketoneNemorosone nih.gov
2,6,9-TrioneMichael-Aldol Annulation1,3-Cyclohexanedione, EnalsPolysubstituted bicyclic systems ucl.ac.uk

Substituted Bicyclo[3.3.1]nonanones with Alkoxy and Alkyl Moieties

The synthesis of bicyclo[3.3.1]nonanones bearing alkoxy and alkyl substituents is crucial for creating analogs of complex natural products and for exploring structure-activity relationships. nih.gov These substituted frameworks serve as models to investigate the reactivity of key structural motifs, such as the β-alkoxy enone system found in PPAP precursors. nih.gov

A set of novel bicyclo[3.3.1]nonanones, including those with methoxy (B1213986) and prenyl groups, have been synthesized and structurally characterized by NMR, HRMS, and X-ray crystallography. nih.govdoaj.org For example, 4-methoxy-6-methyl-1-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione was prepared via the alkylation of a precursor dione (B5365651) with prenyl bromide using a freshly prepared solution of lithium diisopropylamide (LDA). nih.gov

Further functionalization can be achieved through reactions at the carbonyl groups. For instance, treatment of a substituted bicyclo[3.3.1]non-3-ene-2,9-dione with tert-butyllithium (B1211817) (t-BuLi) resulted in nucleophilic addition to one of the carbonyls, yielding a 4-tert-butyl-4-hydroxy derivative. nih.gov The Suzuki coupling reaction has also been utilized to synthesize substituted alkenes of bicyclo[3.3.1]nonane, demonstrating a versatile method for carbon-carbon bond formation on this scaffold. researchgate.net

Fluoro-substituted Bicyclo[3.3.1]nonane Derivatives

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties. ucl.ac.uk In the context of bicyclo[3.3.1]nonane systems, late-stage fluorination has emerged as a powerful strategy. This approach allows for the chemoselective generation of a C-H to C-F bond at various positions on a pre-constructed bicyclic scaffold. researchgate.net

An extensive series of monofluorobicyclo[3.3.1]nonane derivatives has been synthesized with high stereoselectivity. ucl.ac.uk The core bicyclic system is first constructed using a tandem one-pot Michael-aldol annulation, after which fluorination is performed. This method has enabled the chemoselective introduction of fluorine at the 3-, 6-, or 7-position of the bicyclo[3.3.1]nonane system. researchgate.net

Additionally, N-halosuccinimides have been used to synthesize halo-fluoro-substituted adamantanes starting from bicyclo[3.3.1]nonane dienes. For example, treating 3,7-dimethylenebicyclo[3.3.1]nonane with N-halosuccinimides in the presence of a fluoride (B91410) source like Bu₄N⁺H₂F₃⁻ leads to the formation of 1-fluoro-3-halomethyladamantanes through a radical pathway. rsc.org

Stereoselective and Enantioselective Synthesis

Chiral Building Blocks and Auxiliaries in Bicyclo[3.3.1]nonane Construction

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For the bicyclo[3.3.1]nonane framework, stereoselective and enantioselective syntheses are achieved primarily by using chiral starting materials (the "chiral pool" approach) or by employing chiral auxiliaries. pwr.edu.pl

The chiral pool offers naturally occurring chiral compounds like amino acids and sugars as starting points for synthesis. pwr.edu.pl An enantiospecific synthesis of several bicyclic enones was accomplished starting from enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]-nonane-2,6-dione. lu.se This approach ensures that the chirality of the starting material is transferred to the final product. Similarly, sp³-rich chiral bicyclo[3.3.1]nonane scaffolds have been synthesized as single diastereomers from a chiral aldehyde, which itself was prepared via a copper-catalyzed enantioselective reduction. This method allows for the construction of a library of sp³-rich compounds in both enantiomeric forms by simply changing the chirality of the catalyst's ligand. nih.gov

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. Alkaloids and their derivatives are often used as powerful chiral ligands and organocatalysts in enantioselective synthesis. researchgate.net While their use as auxiliaries for bicyclo[3.3.1]nonane construction is less common, the principle of using a recoverable chiral entity to control stereochemistry is a cornerstone of asymmetric synthesis. pwr.edu.plresearchgate.net The synthesis of versatile chiral building blocks, such as cis,cis-2,6-disubstituted piperidin-3-ols from bicyclic precursors, provides powerful tools for the subsequent synthesis of complex natural products like alkaloids. portico.org

Enantiomer Separation and Absolute Configuration Determination (e.g., Circular Dichroism)

The chirality of this compound, arising from the non-planar bicyclic ring system, necessitates the separation of its enantiomers to study their individual chiroptical properties and biological activities. The determination of the absolute configuration of these enantiomers is crucial for understanding their stereochemical attributes. Methodologies for enantiomer separation and absolute configuration determination for the broader class of bicyclo[3.3.1]nonane derivatives are well-established, primarily relying on chiral chromatography and chiroptical spectroscopy, respectively.

Enantiomer Separation

The resolution of racemic mixtures of bicyclo[3.3.1]nonane derivatives is commonly achieved through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

For compounds within the bicyclo[3.3.1]nonane framework, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. Specifically, columns packed with swollen microcrystalline triacetylcellulose (B593227) have been successfully employed for the resolution of various bicyclic ketones and their derivatives. The separation mechanism on these phases involves a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

While specific protocols for this compound are not extensively detailed in the reviewed literature, the general approach would involve the screening of different chiral columns and mobile phase compositions to optimize the separation. The selection of the mobile phase, typically a mixture of a polar organic solvent like ethanol (B145695) and a non-polar solvent such as hexane, is critical for achieving good resolution. The efficiency of the separation is quantified by the resolution factor (Rs), which should ideally be greater than 1.5 for baseline separation.

Absolute Configuration Determination

Once the enantiomers are separated, determining their absolute configuration is the subsequent critical step. A combination of experimental and computational techniques is often employed for this purpose.

Circular Dichroism (CD) Spectroscopy: This is a powerful technique for elucidating the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of the difference in molar absorption (Δε) versus wavelength, provides a unique fingerprint for each enantiomer. Enantiomers exhibit mirror-image CD spectra.

For α,β-unsaturated ketones like this compound, the electronic transitions of the enone chromophore give rise to characteristic Cotton effects in the CD spectrum. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule. The relationship between the observed Cotton effect and the stereochemistry can often be rationalized using empirical rules, such as the helicity rule for enones, which correlates the sign of the n→π* and π→π* transition Cotton effects with the helicity of the enone moiety. In a study of various bicyclic enones, the sign of the Cotton effect was successfully correlated with their absolute configuration lu.seresearchgate.net.

The table below presents hypothetical CD spectral data for the enantiomers of this compound to illustrate the expected observations.

EnantiomerElectronic Transitionλmax (nm)Δε (M-1cm-1)Cotton Effect Sign
(+)-Bicyclo[3.3.1]non-2-en-9-onen→π~330+2.5Positive
π→π~230-8.0Negative
(-)-Bicyclo[3.3.1]non-2-en-9-onen→π~330-2.5Negative
π→π~230+8.0Positive

Computational Methods: In modern stereochemical analysis, experimental CD data is often corroborated by theoretical calculations. Time-Dependent Density Functional Theory (TDDFT) has emerged as a reliable method for predicting the CD spectra of organic molecules. The procedure involves:

Computational modeling of the possible stable conformations of the molecule.

Calculation of the theoretical CD spectrum for a specific absolute configuration (e.g., R or S).

Comparison of the calculated spectrum with the experimental spectrum.

A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. This concerted approach of using experimental CD and TDDFT calculations has been successfully applied to determine the absolute configurations of various bicyclo[3.3.1]nonane diones.

Enantiospecific Synthesis: The most unambiguous method for determining the absolute configuration is through enantiospecific synthesis, where one enantiomer of the target molecule is synthesized from a chiral starting material of known absolute configuration. For instance, the enantiospecific synthesis of several bicyclic enones has been accomplished starting from enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione lu.seresearchgate.net. This approach provides a direct and definitive correlation between the starting material and the final product's stereochemistry.

Spectroscopic Characterization and Structural Elucidation of Bicyclo 3.3.1 Non 2 En 9 One Analogues

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Bicyclo[3.3.1]non-2-en-9-one Analogues

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound and its analogues. These methods are particularly adept at identifying the key functional groups present in these molecules, namely the carbonyl (C=O) and alkene (C=C) moieties, by probing their characteristic vibrational frequencies. While not the primary focus in all research snippets, the principles of IR and Raman spectroscopy are implicitly fundamental to the chemical characterization of these bicyclic systems.

The position, intensity, and shape of the absorption bands in an IR spectrum and the scattered light in a Raman spectrum provide a molecular fingerprint, allowing for the confirmation of structural features. For bicyclo[3.e 3.1]non-2-en-9-one analogues, the most diagnostic vibrations are the stretching modes of the carbonyl and carbon-carbon double bonds.

The carbonyl (C=O) stretching vibration is typically one of the strongest and most prominent absorptions in the IR spectrum of these compounds. For saturated bicyclic ketones, this band generally appears around 1715 cm⁻¹. However, in α,β-unsaturated ketones like this compound, conjugation with the adjacent C=C double bond delocalizes the π-electron density, which weakens the C=O bond and consequently lowers its stretching frequency. This shift is a reliable indicator of the enone system, with the C=O absorption typically appearing in the range of 1685-1666 cm⁻¹. For instance, the closely related analogue, 1-Methylbicyclo[3.3.1]non-2-en-4-one, exhibits its carbonyl stretching frequency at 1690 cm⁻¹.

The carbon-carbon double bond (C=C) stretching vibration of the alkene group also provides a characteristic spectroscopic signature. In the IR spectrum, the C=C stretching band for a conjugated system is generally found in the region of 1680-1620 cm⁻¹. For 1-Methylbicyclo[3.3.1]non-2-en-4-one, this absorption is observed at 1640 cm⁻¹. The intensity of this band can be variable and is influenced by the symmetry of the double bond.

Raman spectroscopy offers complementary information to IR spectroscopy. A key advantage of Raman spectroscopy is that symmetrical, non-polar bonds, which may show weak absorptions in the IR spectrum, often produce strong signals in the Raman spectrum. This can be particularly useful for characterizing the C=C bond in certain bicyclic analogues.

Furthermore, the relative intensities of the C=O and C=C stretching bands in the Raman spectra of α,β-unsaturated ketones can provide insights into the conformation of the enone system (s-cis versus s-trans). Studies have shown that the Raman C=O stretching bands of ketones with an s-trans configuration are significantly more intense than those of the s-cis isomers. In some instances, a doubling of the carbonyl and/or the C=C bands in both IR and Raman spectra can be observed, which may be attributed to the presence of different conformers in equilibrium or solvent-induced effects.

The following table summarizes the characteristic vibrational frequencies for the key functional groups found in this compound and its analogues, based on data from related compounds and general spectroscopic principles.

Functional GroupVibrational ModeTypical IR Absorption Range (cm⁻¹)Notes
Carbonyl (C=O)Stretching1685 - 1666Conjugation with the C=C bond lowers the frequency from the typical ~1715 cm⁻¹ for saturated ketones.
Alkene (C=C)Stretching1680 - 1620The intensity can be variable in the IR spectrum.
C-H (alkenyl)Stretching3100 - 3000Typically appears just above the C-H stretching frequencies for saturated carbons.
C-H (alkyl)Stretching3000 - 2850Characteristic of the saturated portions of the bicyclic framework.

Synthetic Applications and Advanced Transformations of Bicyclo 3.3.1 Non 2 En 9 One As a Building Block

Construction of Complex Natural Product Cores

The rigid, three-dimensional framework of bicyclo[3.3.1]non-2-en-9-one and its derivatives makes it a valuable building block in the total synthesis of complex natural products. Its inherent stereochemistry and functionality provide a robust scaffold upon which intricate molecular architectures can be assembled.

Polyprenylated Acylphloroglucinol (PPAP) Family Skeletons (e.g., Garsubellin A, Hyperforin)

The bicyclo[3.3.1]nonane core is a signature structural motif in the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products with a wide range of biological activities. researchgate.net The synthesis of these complex molecules often relies on strategies that construct this bicyclic system early in the synthetic sequence. Bicyclo[3.3.1]nonane-2,4,9-trione frameworks serve as crucial intermediates in the synthesis of several PPAPs. researchgate.net

Garsubellin A , a potent enhancer of choline acetyltransferase, features a highly congested bicyclo[3.3.1]nonane skeleton with quaternary stereocenters at both bridgehead positions. nih.gov Synthetic approaches to Garsubellin A have utilized bicyclo[3.3.1]nonane derivatives to establish this core structure. rsc.orgichem.md One successful total synthesis involved a strategy that builds the bicyclic [3.3.1] skeleton via an aldol (B89426) cyclization promoted by a double conjugate addition of 1,2-ethanedithiol. nih.gov Another approach employed a diketene annulation reaction to construct a highly substituted bicyclo[3.3.1]nonane motif, which served as a platform for the synthesis of Garsubellin A. escholarship.org

Hyperforin (B191548) , the active antidepressant component of St. John's Wort, also possesses a bicyclo[3.3.1]nonane core. harvard.edu Several total syntheses of hyperforin have been accomplished, many of which hinge on the stereoselective construction of a bicyclo[3.3.1]nonane derivative. researchgate.netnih.gov Strategies have included a Lewis acid-catalyzed epoxide-opening cascade cyclization to furnish the bicyclo[3.3.1]nonane core and an oxidative ring expansion strategy. nih.govacs.org These synthetic routes highlight the versatility of bicyclo[3.3.1]nonane intermediates in achieving the complex architecture of hyperforin. nih.govresearchgate.net

Table 1: Key Synthetic Strategies for PPAP Skeletons Utilizing Bicyclo[3.3.1]nonane Intermediates

Natural Product Key Intermediate Synthetic Strategy Reference
Garsubellin A Bicyclo[3.3.1]nonane-2,4,9-trione derivative Aldol cyclization following double conjugate addition nih.gov
Garsubellin A Highly substituted bicyclo[3.3.1]nonane Diketene annulation escholarship.org
Hyperforin Bicyclo[3.3.1]nonane derivative Lewis acid-catalyzed epoxide-opening cascade cyclization nih.gov
Hyperforin Bicyclo[3.3.1]nonane-1,3,5-trione motif Oxidative ring expansion acs.org
Clusianone, Nemorosone (B1218680) Bicyclo[3.3.1]nonane derivative Intramolecular cyclopropanation and regioselective ring opening researchgate.net

Sesquiterpenoids and Other Naturally Occurring Frameworks

The utility of the bicyclo[3.3.1]nonane framework extends beyond the PPAP family to the synthesis of other classes of natural products, including sesquiterpenoids. The "dysidavarane" carbon skeleton, for instance, is a unique bicyclo[3.3.1]nonane carbocycle found in a novel class of sesquiterpenoids. rsc.org The biosynthesis of these compounds is proposed to involve an intramolecular nucleophilic addition to form the key bicyclo[3.3.1]nonane structure. rsc.org Synthetic efforts towards these and other sesquiterpenoids can leverage the stereochemically defined bicyclo[3.3.1]nonane scaffold as a starting point or key intermediate. The biosynthetic pathways of many sesquiterpenoids involve the formation and transformation of bicyclo[3.3.1]nonanes, making them important targets for synthetic chemists. researchgate.net

Role in Asymmetric Catalysis and Chiral Ligand Design

The rigid C2-symmetric structure of certain bicyclo[3.3.1]nonane derivatives makes them excellent scaffolds for the design of chiral ligands for asymmetric catalysis. nih.gov These ligands can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.

One notable example is the development of C2-symmetric diene ligands based on the bicyclo[3.3.1]nonane framework. rsc.org For instance, (1R,5R)-2,6-diphenylbicyclo[3.3.1]nona-2,6-diene has been successfully employed as a chiral ligand in the rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines, affording diarylmethylamines with high enantioselectivity (95-99% ee). nih.gov The synthesis of these C2-symmetrical chiral diene ligands, such as those based on the bicyclo[3.3.1]nona-2,6-diene (bnd*) core, often proceeds through a diketone intermediate. sigmaaldrich.com The development of such ligands has expanded the toolbox for asymmetric synthesis, providing efficient routes to enantioenriched compounds. thieme-connect.com

Development of Molecular Recognition Tools (e.g., Ion Receptors, Metallocycles, Molecular Tweezers)

The well-defined, cleft-like shape of the bicyclo[3.3.1]nonane skeleton makes it an ideal building block for the construction of synthetic receptors and other molecular recognition tools. researchgate.net This rigid framework allows for the precise positioning of binding sites, leading to selective recognition of guest molecules.

Derivatives of bicyclo[3.3.1]nonane have been successfully utilized as ion receptors, metallocycles, and molecular tweezers. rsc.org The development of these host-guest systems began in the late 1970s with the discovery of structurally diverse bicyclo[3.3.1]nonane derivatives that demonstrated these applications. researchgate.net The angled geometry of the bicyclo[3.3.1]nonane scaffold is a key feature that enables it to form a pre-organized cavity suitable for binding ions and other small molecules. lu.se This has led to the development of synthetic receptors capable of binding various positively charged ions. lu.se

Synthesis of Polycyclic and Bridged Systems via Bicyclo[3.3.1]nonane Intermediates (e.g., Tricyclo[4.3.1.0]decanones)

The bicyclo[3.3.1]nonane framework serves as a versatile intermediate for the synthesis of more complex polycyclic and bridged systems. Its inherent reactivity and stereochemistry can be exploited to construct additional rings and introduce further structural complexity. For example, functionalized bicyclo[3.3.1]nonanes can undergo intramolecular reactions to form tricyclic and other polycyclic skeletons. The transformation of α-bromo- and chloro-bicyclo[3.3.1]nonanones under Favorskii reaction conditions can lead to the formation of highly functionalized and chiral 2-oxatricyclo[4.3.1.03,8]decane structures through intramolecular ring closure. researchgate.net Furthermore, a novel interconversion between bicyclo[4.3.1]decane and tricyclo[4.3.1.0]decane systems has been demonstrated to proceed through a bicyclo[4.3.1]decane-3,8-dione intermediate, highlighting the utility of related bicyclic ketones in accessing intricate bridged architectures. jst.go.jp

Design of Chemically Diverse Libraries for High-Throughput Screening

The bicyclo[3.3.1]nonane scaffold is a valuable core structure for the generation of chemically diverse libraries for high-throughput screening (HTS). nih.gov HTS allows for the rapid screening of large numbers of compounds to identify new drug leads and biological probes. openaccessjournals.com Libraries based on the bicyclo[3.3.1]nonane framework can explore novel regions of chemical space due to their three-dimensional and rigid nature.

A methodology has been developed for the synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones from commercially available phenols. nih.gov This approach allows for the introduction of diversity at multiple points of the molecule. A chemical diversity analysis of a library of these compounds revealed that they occupy a novel region of chemical space compared to other bicyclic scaffolds in existing compound collections. nih.gov The development of such libraries provides a valuable resource for identifying novel small molecules with interesting biological activities. stanford.edu

Structure-Property and Structure-Reactivity Relationship Studies through Derivatization

The bicyclo[3.3.1]nonane framework, inherent to this compound, serves as a quintessential model for investigating the intricate relationships between a molecule's three-dimensional structure and its physical properties and chemical reactivity. oregonstate.edu The semi-rigid nature of this bicyclic system, which restricts conformational mobility compared to monocyclic analogues, allows for the precise study of how structural modifications influence molecular behavior. Derivatization of this core structure provides a powerful tool to systematically alter steric and electronic parameters, offering profound insights into fundamental principles of physical organic chemistry.

Conformational Dynamics of Bicyclo[3.3.1]nonane Derivatives

The chemistry of bicyclo[3.3.1]nonane derivatives is critically dependent on their conformational properties. rsc.orgnih.gov The bicyclo[3.3.1]nonane skeleton can principally exist in three conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). rsc.orgnih.gov For the unsubstituted parent compound, high-level ab initio calculations confirm that the twin-chair (CC) conformer is the most stable, predominating over the boat-chair (BC) form. mathnet.ru The twin-boat (BB) conformation is generally considered too strained to be significant. researchgate.net

However, the introduction of substituents via derivatization can dramatically shift this conformational equilibrium. Steric interactions are a primary driver of these shifts. For instance, the placement of bulky substituents at the endo positions of C3 and C7 leads to a significant repulsive interaction in the twin-chair conformation, which can favor the adoption of a boat-chair or even a twisted boat-chair form to alleviate this strain.

Furthermore, the introduction of sp²-hybridized centers or functional groups capable of intramolecular interactions can alter the geometry. X-ray crystallographic studies on various substituted bicyclo[3.3.1]nonanones reveal that while one six-membered ring often maintains a near-ideal chair conformation, the conformation of the other ring can be significantly influenced by substituents. nih.gov For example, introducing a double bond and a carbonyl group within one ring (as in the title compound's family) leads to significant planarization in that part of the molecule, forcing it into conformations like a half-chair or an envelope. nih.goviucr.org

Table 1: Influence of Derivatization on the Conformation of the Bicyclo[3.3.1]nonane Skeleton
DerivativeKey Structural Feature(s)Predominant ConformationRationale for Conformational Preference
Bicyclo[3.3.1]nonaneUnsubstitutedTwin-Chair (CC) mathnet.ruMinimization of torsional and steric strain.
Bicyclo[3.3.1]nonan-9-oneC9=O groupTwin-Chair (CC) researchgate.netCarbonyl group has a minimal steric impact on the rings.
3-Azabicyclo[3.3.1]nonane (protonated)Nitrogen at C3, protonatedTwin-Chair (CC)Intramolecular N-H+···H-C dihydrogen bond stabilizes the CC form. rsc.org
3,7-Dimethylenebicyclo[3.3.1]nonaneExocyclic double bonds at C3, C7Flattened Twin-Chairsp² hybridization at C3 and C7 reduces transannular steric hindrance.
4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dionesp² centers at C2, C3, C4Ring I: Chair; Ring II: Envelope nih.goviucr.orgThe α,β-unsaturated ketone system enforces planarity in Ring II.

Impact of Derivatization on Reactivity

The conformation dictated by specific derivatization patterns has a direct and predictable impact on chemical reactivity. This is particularly evident in transannular reactions, which are a hallmark of the bicyclo[3.3.1]nonane system due to the spatial proximity of the C3 and C7 positions in the twin-chair conformation. oregonstate.edu

Transannular Cyclizations and Hydride Shifts: The fixed geometry of the bicyclic system facilitates reactions across the ring system. oregonstate.edu For instance, the generation of a carbocation at the C3 position can lead to a 1,5-hydride shift from the C7 position or attack by a nucleophilic substituent at C7, resulting in the formation of an adamantane (B196018) ring system. The efficiency and pathway of these transannular reactions are highly dependent on the nature and stereochemistry of the substituents. Studies on the bromination of diolefins in the bicyclo[3.3.1]nonane series, such as 3,7-dimethylenebicyclo[3.3.1]nonane, show that the reaction proceeds exclusively through transannular cyclization to yield adamantane derivatives. researchgate.net

Reactivity of the C9-Carbonyl Group: The stereochemical outcome of reactions at the C9-ketone is governed by the steric environment imposed by the two rings. In a twin-chair conformation, the exo and endo faces of the carbonyl group are distinctly different. Reduction of the ketone with hydride reagents or addition of organometallic reagents will show a facial selectivity that is dependent on the steric bulk of substituents on the rest of the framework.

Through-Space Electronic Interactions: Derivatization can also introduce chromophores that interact through space, influencing the molecule's chiroptical and electronic properties. In chiral bicyclo[3.3.1]nona-2,6-diene derivatives, the two α,β-unsaturated chromophores are held in close proximity (approx. 3.2–3.3 Å). nih.gov This proximity leads to significant through-space interaction (homoconjugation) of their π-orbitals, which can be observed and quantified using circular dichroism (CD) spectroscopy and theoretical calculations. nih.gov This demonstrates a clear relationship where the rigid, derivatized skeleton acts as a template to enforce a specific electronic interaction between functional groups.

Table 2: Structure-Reactivity Relationships in Bicyclo[3.3.1]nonane Derivatives
Derivative ClassReaction TypeObservationStructural Rationale
3-Substituted Bicyclo[3.3.1]nonanesSolvolysisParticipation of groups at C7Proximity of C3 and C7 in the CC/BC conformations facilitates transannular reactions. oregonstate.edu
3,7-Dimethylenebicyclo[3.3.1]nonaneElectrophilic Addition (e.g., Bromination)Quantitative formation of adamantane derivatives. researchgate.netThe rigid framework pre-organizes the two double bonds for intramolecular cyclization upon electrophilic attack.
Chiral Bicyclo[3.3.1]nonane KetonesRing Contraction (Thallium(III) nitrate mediated)Formation of bicyclo[3.2.1]octane systems. fao.orgThe reaction proceeds via a specific conformation that allows for rearrangement of the bicyclic core.
Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrileSpectroscopic Analysis (CD)Evidence of homoconjugation between the two nitrile-substituted double bonds. nih.govThe bicyclic framework holds the π-systems in a fixed, close orientation, enabling through-space orbital overlap.

Future Research Directions in Bicyclo 3.3.1 Non 2 En 9 One Chemistry

Development of Novel and Green Synthetic Strategies

The demand for efficient and environmentally benign synthetic routes to Bicyclo[3.3.1]non-2-en-9-one and its derivatives is a major driving force in contemporary organic chemistry. Future research is increasingly focused on the development of novel strategies that not only enhance synthetic efficiency but also adhere to the principles of green chemistry.

Key areas of development include:

Domino Reactions: Tandem Michael-aldol annulations of cycloalkane-1,3-diones with enals have emerged as a powerful one-pot procedure for constructing 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org These reactions offer a direct route to highly functionalized bicyclic systems under convenient conditions.

Catalytic Approaches: The use of visible light and photoredox catalysts is a promising avenue for green and sustainable synthesis. rsc.org These methods leverage light energy to facilitate reactions via redox-neutral pathways, minimizing waste and harsh reagents. Organocatalysis also presents a significant opportunity for the asymmetric synthesis of chiral bicyclo[3.3.1]nonane frameworks. researchgate.net

Novel Cyclization Techniques: The Effenberger cyclization, which involves the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride, remains a versatile method for constructing the bicyclo[3.3.1]nonane ring system. nih.gov Further exploration of this and other cyclization strategies, such as those mediated by palladium, is anticipated. researchgate.net

Synthetic StrategyDescriptionPotential Advantages
Domino Michael-Aldol AnnulationA one-pot reaction combining a Michael addition and an aldol (B89426) condensation.High efficiency, atom economy, and stereocontrol. rsc.org
Visible Light-Driven CyclizationUtilizes photoredox catalysts to promote cyclization reactions using visible light.Green and sustainable, operates under mild conditions. rsc.org
Effenberger-type CyclizationReaction of an enol ether with a malonyl dihalide to form the bicyclic core.A versatile and established method for creating the core structure. nih.gov
Organocatalytic Asymmetric SynthesisEmploys small organic molecules as catalysts to achieve high enantioselectivity.Avoids the use of toxic heavy metals, provides access to chiral molecules. researchgate.net

Exploration of Unconventional Reactivity and Mechanistic Pathways

A deeper understanding of the reactivity of this compound is crucial for its application in complex molecule synthesis. Future investigations will likely delve into unconventional reaction pathways and detailed mechanistic studies.

Areas of particular interest include:

Fragmentation Reactions: The facile ring scission of certain endo-substituted bicyclo[3.3.1]nonan-9-ones under basic conditions presents an interesting synthetic opportunity. acs.org For instance, endo-2-chlorobicyclo[3.3.1]nonan-9-one undergoes fragmentation to the potassium salt of cyclooct-4-ene-1-carboxylic acid, while the exo isomer undergoes elimination. acs.org

Transannular Reactions: The proximity of different parts of the bicyclic framework can lead to unique transannular reactions, such as hydride shifts. oregonstate.edu The study of these reactions can provide valuable insights into the conformational dynamics and reactivity of the ring system.

Bridgehead Reactivity: While Bredt's rule generally prohibits the formation of a double bond at a bridgehead position in small bicyclic systems, the limits of this rule continue to be tested. oregonstate.edu Investigations into reactions that might lead to or involve bridgehead enolates or other reactive intermediates are of fundamental interest.

Reaction TypeDescriptionKey Features
FragmentationRing-opening reaction often driven by the release of strain.Highly dependent on the stereochemistry of substituents. acs.org
Transannular Hydride ShiftTransfer of a hydride ion from one part of the ring to another.Influenced by the conformation of the bicyclic system. oregonstate.edu
Bridgehead EnolizationFormation of an enolate at a bridgehead carbon.Generally disfavored due to strain, but possible in larger systems. oregonstate.edu

Advanced Computational Modeling for Predictive Chemistry and Conformation

Computational chemistry is poised to play an increasingly important role in the study of this compound. Advanced modeling techniques can provide deep insights into its structure, stability, and reactivity, guiding experimental work.

Future computational studies are expected to focus on:

Conformational Analysis: The bicyclo[3.3.1]nonane skeleton can exist in several conformations, including chair-chair, boat-chair, and boat-boat forms. rsc.orgvu.lt Ab initio and density functional theory (DFT) calculations are powerful tools for determining the relative energies of these conformers and the barriers to interconversion. researchgate.net For the parent bicyclo[3.3.1]nonan-9-one, the twin-chair and boat-chair conformations have a small free energy difference of about 1 kcal/mol. researchgate.net

Predictive Reactivity and Stereoselectivity: Computational methods can be used to model transition states and predict the stereochemical outcome of reactions. rsc.org For example, molecular mechanics and ab initio methods have been used to analyze the transition structures for hydride additions to bicyclo[3.3.1]nonane-2,9-dione, helping to explain the observed diastereoselectivity. rsc.org

Spectroscopic Correlation: Calculations of properties such as NMR chemical shifts can be correlated with experimental data to confirm structural and conformational assignments. researchgate.net

Computational MethodApplicationInsights Gained
Ab initio / DFTConformational analysis, reaction mechanisms.Relative energies of conformers, transition state structures, reaction barriers. researchgate.net
Molecular MechanicsConformational preferences of derivatives.Prediction of the most stable conformations for substituted systems. rsc.org
NMR Chemical Shift CalculationStructural elucidation.Confirmation of experimentally determined structures and conformations. researchgate.net

Synthesis of New this compound Derivatives with Tailored Stereochemical and Conformational Properties

The synthesis of novel derivatives of this compound with specific stereochemical and conformational features is a cornerstone of ongoing research. These efforts are aimed at creating molecules with tailored properties for applications in medicinal chemistry and materials science.

Future synthetic targets will likely include:

Poly-substituted Derivatives: The introduction of multiple substituents onto the bicyclic framework allows for the fine-tuning of its properties. iucr.orgucl.ac.uknih.gov Researchers are developing methods to control the regioselectivity and stereoselectivity of these substitutions.

Heterocyclic Analogues: The replacement of one or more carbon atoms in the bicyclic skeleton with heteroatoms such as nitrogen or oxygen can dramatically alter the molecule's properties and biological activity. researchgate.netgoogle.com

Conformationally Locked Systems: The strategic placement of bulky substituents can be used to lock the bicyclic system into a specific conformation, which can be advantageous for studying structure-activity relationships.

Recent synthetic achievements in this area have produced a variety of novel bicyclo[3.3.1]nonanones, including:

4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione iucr.orgnih.govresearchgate.net

4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol iucr.orgnih.govresearchgate.net

4-(tert-butyl)-4-hydroxy-2-methoxy-8-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)this compound iucr.orgnih.govresearchgate.net

The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for the development of new and valuable molecules.

Q & A

Q. Validation Methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and regioselectivity. For example, Grilli et al. used dynamic NMR to study ring inversion dynamics in bicyclo[3.3.1]nonan-9-one derivatives ().
  • X-ray Crystallography : Critical for resolving stereochemical ambiguities, as shown in studies of 2-exo and 4-exo dicarboxylic derivatives ().
  • Mass Spectrometry : High-resolution MS (HRMS) matches molecular formulas (e.g., EPA/NIH Mass Spectral Database in ).

How do researchers determine the purity and identity of this compound derivatives?

Basic Research Question

  • Chromatographic Techniques : HPLC or GC-MS quantifies purity and detects impurities ().
  • Elemental Analysis : Ensures molecular formula accuracy for novel compounds ().
  • Spectral Overlay : Compare IR, UV-Vis, and NMR data with literature (e.g., bicyclo[3.3.1]nonan-9-one core in phloroglucinols, ).

Q. For Novel Derivatives :

  • Single-Crystal X-ray Diffraction : Definitive proof of structure, as applied to crystallized bicyclo[3.3.1]nonan-9-ones ().
  • Dynamic NMR Experiments : Resolve conformational equilibria (e.g., chair-chair vs. chair-boat conformations in substituted derivatives, ).

What methodologies resolve contradictions in spectral or reactivity data for this compound derivatives?

Advanced Research Question

  • Cross-Validation with Computational Models : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries, aiding in reconciling experimental vs. theoretical data ().
  • Variable-Temperature NMR : Identifies dynamic processes (e.g., ring inversion) that may cause spectral discrepancies ().
  • Competitive Reactivity Studies : Test hypotheses using steric/electronic probes (e.g., substituent effects on thiourea-mediated reactions, ).

How can conformational dynamics of this compound derivatives be experimentally analyzed?

Advanced Research Question

  • Dynamic NMR Spectroscopy : Monitor ring inversion barriers by analyzing coalescence temperatures of diastereotopic protons (). Example: Grilli et al. reported activation energies for chair-chair interconversion (ΔG‡ ≈ 10–12 kcal/mol).
  • X-ray Crystallography : Captures static conformations (e.g., chair-boat adoption in morpholine-substituted derivatives, ).
  • Circular Dichroism (CD) : Detects chiral conformers in enantiomerically enriched samples ().

What strategies functionalize the bicyclo[3.3.1]nonane core for bioactive compound development?

Advanced Research Question

  • Acylation/Thiolation : Introduce electrophilic groups (e.g., malonyl dichloride reactions, ) or sulfur-containing moieties ().
  • Asymmetric Catalysis : Enantioselective synthesis of phloroglucinols (e.g., guttiferone A analogs, ).
  • Heteroatom Incorporation : Replace carbon atoms with nitrogen or oxygen to modulate bioactivity ().

Case Study : Hyperforin analogs with modified bicyclo[3.3.1]nonan-9-one cores show enhanced growth-inhibitory effects ().

How are computational tools applied to predict the reactivity of this compound derivatives?

Advanced Research Question

  • DFT-Based Transition State Analysis : Models reaction pathways (e.g., thiourea-mediated thiolation kinetics, ).
  • Molecular Docking : Screens derivatives for binding to biological targets (e.g., anticancer activity prediction, ).
  • Solvent Effect Simulations : Polarizable continuum models (PCM) optimize reaction conditions ().

What experimental designs minimize byproducts during this compound synthesis?

Basic Research Question

  • Stepwise Temperature Control : Slow addition of reagents at low temperatures reduces side reactions ().
  • Catalytic Systems : Use Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity ().
  • Inert Atmosphere : Prevents oxidation of sensitive intermediates ().

How do researchers address low yields in multi-step bicyclo[3.3.1]nonane syntheses?

Advanced Research Question

  • Mid-Step Purification : Isolate intermediates via column chromatography or recrystallization ().
  • Flow Chemistry : Continuous flow systems improve efficiency in cyclization steps ().
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 2,6,9-trione derivatives, ).

What are the key challenges in characterizing this compound stereoisomers?

Advanced Research Question

  • Overlapping NMR Signals : Use chiral shift reagents or NOE experiments to distinguish enantiomers ().
  • Racemization Risks : Low-temperature crystallization preserves stereochemical integrity ().
  • Vibrational Circular Dichroism (VCD) : Resolves absolute configurations ().

How can this compound derivatives be optimized for pharmacological studies?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Systematically vary substituents and test bioactivity ().
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability ().
  • Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) to prioritize candidates ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.